molecular formula C6H6BrNS B1280210 2-Bromo-6-(methylthio)pyridine CAS No. 74134-42-2

2-Bromo-6-(methylthio)pyridine

Cat. No. B1280210
CAS RN: 74134-42-2
M. Wt: 204.09 g/mol
InChI Key: CWFMGEWBDIDVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(methylthio)pyridine is a brominated pyridine derivative, which is a compound of interest in various chemical syntheses and applications. The presence of the bromo and methylthio substituents on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves the use of readily available 2-bromopyridines as starting materials. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, 6-bromo-imidazo[4,5-b]pyridine derivatives are synthesized through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods highlight the reactivity of bromopyridines in forming more complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal XRD, revealing details about the molecular geometry and intermolecular interactions in the solid state . Density functional theory (DFT) calculations are also employed to understand the electronic structure and properties of these molecules, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Chemical Reactions Analysis

Bromopyridine derivatives are versatile intermediates in various chemical reactions. The bromo group is a good leaving group, which allows for further functionalization through nucleophilic substitution reactions. For instance, the reaction of 2-bromomethyl 1,4-dihydropyridine with different nucleophiles has been studied, demonstrating the synthetic utility of brominated pyridines . Additionally, the bromination of dithieno[3,4-b:3',4'-d]pyridine leads to disubstitution at both positions of the C ring, indicating the reactivity of the bromo substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups like bromo can affect the electron density and reactivity of the molecule. The crystal structure of 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine shows intermolecular and intramolecular hydrogen bonding, which can impact the compound's solubility and stability . The nonlinear optical properties of bromopyridine derivatives have also been computed, showing potential applications in materials science .

Scientific Research Applications

  • “2-Bromo-6-(methylthio)pyridine” is a chemical compound with the CAS Number: 74134-42-2 . It’s a colorless to light-yellow liquid and is stored in a refrigerator . It’s used in scientific research, but the specific applications aren’t mentioned in the source .

  • 2-Bromo-6-methylpyridine : This compound has been used in the synthesis of several other compounds, including:

    • 6,6′-dimethyl-2,2′-bipyridine
    • 6-methyl-2-pyridyl-2-pyridylmethanone
    • 2-methyl-6-(trimethylsilyl)-pyridine
    • N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy)
    • 2-methyl-6-(trimethylstannanyl)pyridine
    • 2-(6-methylpyridin-2-yl)propan-2-ol
  • 2-Bromo-4-methylpyridine : This compound has been used in the total synthesis of ocular age pigment A2-E (2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine), in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

  • 2-Bromo-6-methylpyridine : This compound has been used in the synthesis of several other compounds, including:

    • 6,6′-dimethyl-2,2′-bipyridine
    • 6-methyl-2-pyridyl-2-pyridylmethanone
    • 2-methyl-6-(trimethylsilyl)-pyridine
    • N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy)
    • 2-methyl-6-(trimethylstannanyl)pyridine
    • 2-(6-methylpyridin-2-yl)propan-2-ol
  • 2-Bromo-4-methylpyridine : This compound has been used in the total synthesis of ocular age pigment A2-E (2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine), in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

properties

IUPAC Name

2-bromo-6-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMGEWBDIDVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502583
Record name 2-Bromo-6-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(methylthio)pyridine

CAS RN

74134-42-2
Record name 2-Bromo-6-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dibromopyridine (0.50 g, 2.11 mmol) in DMF (21 mL) was added sodium thiomethoxide (0.16 g, 2.32 mmol) and the solution was allowed to react overnight. The solution was then diluted with ethyl ether, washed with water, dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography to yield the title compound. 1H NMR (600 MHz, CDCl3): 7.32 (t, J=7.3 Hz, 1H), 7.15 (dd, J=9.6, 1.2 Hz, 1H), 7.12 (dd, J=9.0, 0.6 Hz, 1H), 2.55 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dibromopyridine. (1.0 eq.) in DMSO (0.3M) was added sodium methylsulfide (1.1 eq.). The mixture was stirred for 2 d at rt then poured in water. The resulting precipitate was filtered off and the filtrate was extracted with Et2O (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated to afford the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylsulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(methylthio)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(methylthio)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(methylthio)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(methylthio)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-(methylthio)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-(methylthio)pyridine

Citations

For This Compound
1
Citations
NTT Chau, M Meyer, S Komagawa… - … A European Journal, 2010 - Wiley Online Library
Homoleptic lithium tri‐ and tetraalkyl zincates were reacted with a set of bromopyridines. Efficient and chemoselective bromine–metal exchanges were realized at room temperature with …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.